Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
Description
Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, is a synthetic organic compound characterized by a naphthalene core substituted with a methoxy group at the 7-position and an ethyl-pentanamide side chain at the 1-position. Its molecular formula is C₁₈H₂₃NO₂, with a molecular weight of 285.39 g/mol . Structurally, it belongs to the class of naphthalene-derived amides, sharing similarities with clinically relevant compounds like Agomelatine (an acetamide analog) but distinguished by its pentanamide moiety.
Properties
CAS No. |
138112-80-8 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]pentanamide |
InChI |
InChI=1S/C18H23NO2/c1-3-4-8-18(20)19-12-11-15-7-5-6-14-9-10-16(21-2)13-17(14)15/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,19,20) |
InChI Key |
IDEFUAZXFAWDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the use of 7-methoxy-tetralone as a starting material . The process includes several steps such as alkylation, reduction, and acylation to form the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs . The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality .
Chemical Reactions Analysis
Core Reaction Mechanism
The synthesis centers on nucleophilic acyl substitution between an amine and an acyl chloride. The target compound is formed by reacting 2-(7-methoxy-1-naphthalenyl)ethylamine with pentanoyl chloride under controlled conditions .
Key Reaction Steps :
-
Preparation of the amine precursor :
-
Hydrogenation of nitrile : The primary amine (2-(7-methoxy-1-naphthalenyl)ethylamine) is typically synthesized by reducing a nitrile intermediate (e.g., 2-(7-methoxy-1-naphthalenyl)acetonitrile) using catalysts like Raney-Ni or Pd/C in solvents such as ethanol or methanol .
-
Acid/base treatment : Hydrogenation may involve acid or base catalysis to stabilize intermediates .
-
-
Acylation with pentanoyl chloride :
Acyl Chloride Substitution
| Acyl Chloride | Product | Reference |
|---|---|---|
| Acetyl chloride | N-(2-(7-methoxynaphth-1-yl)ethyl)acetamide | |
| Propionyl chloride | Analogue with propanoyl group | |
| Pentanoyl chloride | Target compound |
The substitution of acetyl chloride with pentanoyl chloride directly alters the acyl group in the final amide without modifying the naphthyl-ethylamine scaffold .
Catalytic Hydrogenation Conditions
| Catalyst | Solvent | Acid/Base | Key Outcome |
|---|---|---|---|
| Raney-Ni | Ethanol | Optional | Amine formation |
| Pd/C | Dichloromethane | NaHMDS | Selective reduction |
The choice of catalyst and solvent impacts reaction efficiency and purity .
Molecular Features
-
Molecular formula : C₁₇H₂₃NO₂ (hypothetical; structurally analogous to ).
-
Key functional groups :
-
Naphthalene ring : Provides aromatic stability and lipophilicity.
-
Methoxy group : Enhances solubility and electronic effects.
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Pentanamide group : Contributes to bioavailability and pharmacological activity.
-
Analytical Data
Pharmacological Implications
While direct data for pentanamide is absent, analogous amides (e.g., acetamide derivatives) exhibit:
Scientific Research Applications
Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT2C) . By acting as an agonist at melatonin receptors and an antagonist at serotonin receptors, it helps regulate circadian rhythms and mood . This dual action is believed to contribute to its antidepressant effects .
Comparison with Similar Compounds
Amide Chain Length
- Agomelatine (acetamide) has a shorter acyl chain compared to the pentanamide derivatives.
- Compound 121 () demonstrates that pentanamide derivatives with bulky substituents (e.g., indole and tetrahydronaphthalene groups) exhibit antioxidant activity, suggesting the pentanamide moiety may contribute to radical-scavenging properties .
Methoxy Substitution Position
- The 7-methoxy group in Agomelatine and the target compound is critical for melatonin receptor (MT1/MT2) binding, a key mechanism in its antidepressant action .
- The 2-methoxy analog () lacks this receptor specificity, explaining its undefined pharmacological profile despite structural similarity .
Pharmacological and Toxicological Profiles
Agomelatine vs. Pentanamide Analogs
- Agomelatine ’s dual mechanism (MT1/MT2 agonism and 5-HT2C antagonism) underpins its use in depression and circadian rhythm disorders. Its acetamide structure is optimized for receptor affinity .
- The target pentanamide may exhibit reduced melatonin receptor binding due to steric hindrance from the longer acyl chain. However, it could interact with other targets (e.g., 5-HT receptors or antioxidant pathways) based on analog studies .
Toxicity
- The 2-methoxy pentanamide () has an LD50 >2000 mg/kg in mice, indicating moderate toxicity. This suggests that methoxy position and amide type influence safety profiles .
Q & A
Q. What are the recommended synthetic routes for N-(2-(7-methoxy-1-naphthalenyl)ethyl)pentanamide, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The synthesis typically involves coupling 7-methoxy-1-naphthaleneethylamine with pentanoyl chloride under Schotten-Baumann conditions. Optimization includes pH control (8–10) and temperature (0–5°C) to minimize side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. For reproducibility, monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) . Table 1 : Key Reaction Parameters
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | Dichloromethane/Water | Facilitate acylation |
| Base | Sodium bicarbonate | Neutralize HCl byproduct |
| Temperature | 0–5°C | Suppress thermal degradation |
| Purification | Column chromatography | Remove unreacted amine/acid |
Q. How should researchers approach the spectroscopic characterization of this compound to confirm its structural integrity?
- Methodological Answer : Combine ¹H/¹³C NMR (in CDCl₃) to verify methoxy (δ ~3.9 ppm) and naphthalene protons (δ 7.1–8.3 ppm). Use HRMS (ESI+) for molecular ion confirmation (expected [M+H]⁺ at m/z 285.39). FT-IR should show amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹). Cross-reference with NIST Chemistry WebBook databases for validation . Table 2 : Key Spectral Peaks
| Technique | Key Signals | Expected Value |
|---|---|---|
| ¹H NMR | Methoxy group | δ 3.85–3.95 ppm |
| ¹³C NMR | Amide carbonyl | δ ~170 ppm |
| HRMS | [M+H]⁺ | m/z 285.39 |
Q. What theoretical frameworks are critical for designing studies on this compound's structure-activity relationships (SAR)?
- Methodological Answer : Anchor SAR studies in quantitative structure-activity relationship (QSAR) models to predict biological activity. Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with target proteins (e.g., cytochrome P450 enzymes). Validate predictions with in vitro assays . Table 3 : Key Theoretical Frameworks
| Framework | Application | Tools/Software |
|---|---|---|
| QSAR | Predict bioactivity | MOE, Schrödinger |
| DFT | Electronic properties | Gaussian, ORCA |
| Molecular Docking | Protein-ligand interactions | AutoDock, Glide |
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Address this by:
Performing explicit solvent DFT calculations (e.g., using COSMO-RS).
Conducting variable-temperature NMR to identify dynamic equilibria.
Validating with 2D NMR (COSY, NOESY) to confirm spatial correlations.
Cross-disciplinary collaboration with computational chemists is advised .
Table 4 : Example of Predicted vs. Observed NMR Shifts
| Proton Position | Predicted δ (ppm) | Observed δ (ppm) | Deviation |
|---|---|---|---|
| Methoxy | 3.87 | 3.92 | +0.05 |
| Naphthalene H8 | 8.21 | 8.28 | +0.07 |
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?
- Methodological Answer : Use in vitro microsomal assays (e.g., human liver microsomes) with LC-MS/MS to identify phase I metabolites (oxidation, demethylation). For phase II metabolism, incubate with UDP-glucuronosyltransferases and analyze conjugates. Isotopic labeling (e.g., ¹⁴C at the methoxy group) can track metabolic fate . Table 5 : Proposed In Vitro Assays
| Assay Type | System | Analytical Method |
|---|---|---|
| Phase I | Liver microsomes | LC-QTOF-MS |
| Phase II | Recombinant UGTs | HPLC-UV/FLD |
Q. What methodological considerations are essential when studying this compound's interactions with membrane proteins?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Use molecular dynamics simulations (e.g., GROMACS) to model lipid bilayer interactions. Ensure protein purity (>95%) via SDS-PAGE and stabilize membranes with lipid nanodiscs . Table 6 : Interaction Study Parameters
| Technique | Key Parameter | Optimal Condition |
|---|---|---|
| SPR | Flow rate | 30 µL/min |
| ITC | Titration volume | 2 µL/injection |
Q. What safety protocols are recommended for handling this compound based on its toxicological profile?
- Methodological Answer : Refer to LD₅₀ data (oral-mouse: >2000 mg/kg) to classify it as moderately toxic . Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; store in airtight containers away from heat. Dispose via incineration (NOx scrubbing required) . Table 7 : Toxicity and Handling Guidelines
| Parameter | Value/Recommendation | Source |
|---|---|---|
| LD₅₀ (oral, mouse) | >2000 mg/kg | |
| Storage | -20°C, desiccated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
